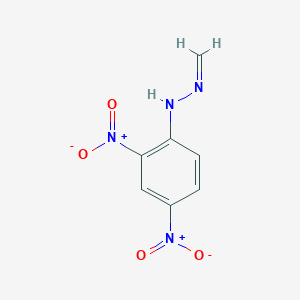

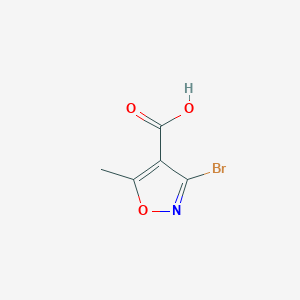

4-碘-N,N-二甲基-1H-咪唑-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis of Sulfonyl Azides

The synthesis of sulfonyl azides is a critical step in the production of various sulfonamide-based compounds. A study has shown that imidazole-1-sulfonyl azide hydrogen sulfate can be used as an efficient reagent for this purpose. The method described is simple, high-yielding, and does not require the addition of copper salts. Mechanistic studies using (15)N NMR suggest that the reaction proceeds via a diazo transfer mechanism, offering advantages over existing reagents in terms of stability, cost, and ease of use .

Regioselective Synthesis of Imidazoles

The regioselective synthesis of highly substituted imidazoles has been achieved through a sequential reaction of allenyl sulfonamides with amines. This novel approach allows for the construction of 4- and 5-functionalized imidazoles, with the regioselectivity dependent on the substituents on the nitrogen atoms. This method provides a pathway for creating diverse imidazole derivatives with potential applications in various fields .

Iodine-Mediated Difunctionalization

Iodine-mediated difunctionalization of imidazopyridines using sodium sulfinates as the sulfur source has been developed. This strategy enables the selective synthesis of sulfones and sulfides with a broad range of substrates and functional groups. Control experiments indicate that a radical pathway may be involved in the reaction mechanisms, expanding the toolbox for functionalizing imidazole derivatives .

Potential Inhibitors of Purine Biosynthesis

Research into the inhibition of purine biosynthesis has led to the synthesis of 5-amino-4-sulfonamidoimidazole nucleosides. These compounds, along with an imidazothiadiazine dioxide analogue of adenosine, have been prepared as potential inhibitors of the de novo biosynthesis of purine nucleotides. The synthesis of these nucleosides could have significant implications for the development of new therapeutic agents .

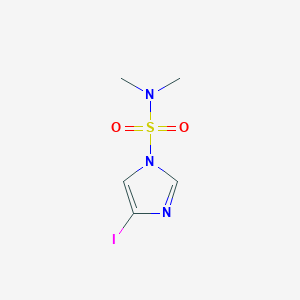

Iodine-Catalyzed Regioselective Sulfenylation

The iodine-catalyzed regioselective sulfenylation of imidazo[1,2-a]pyridines has been achieved using sulfonyl hydrazides as a thiol surrogate. This metal and oxidant-free methodology have led to the creation of a library of 3-sulfanylimidazopyridines with broad functionalities. The approach is also applicable to other heterocycles, demonstrating its versatility in synthesizing sulfur-containing compounds .

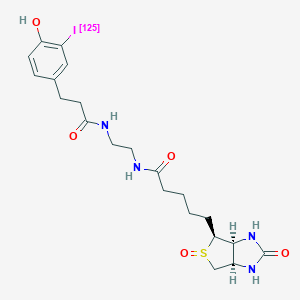

Anti-Human Liver Cancer Evaluation

A study has described the synthesis of novel sulfonamides incorporating various heterocyclic moieties, starting with 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone. These compounds were evaluated for their in-vitro activity against the human liver hepatocellular carcinoma cell line (HepG2). Several compounds exhibited better activity than the reference drug methotrexate. Molecular docking studies suggest that some of these compounds could be suitable inhibitors against the dihydrofolate reductase enzyme, indicating their potential as cancer therapeutics .

Sulfenylation Using Dimethyl Sulfoxide

The iodine-catalyzed sulfenylation of pyrazolones has been performed using dimethyl sulfoxide as an oxidant. This green chemistry approach allows for the formation of C-S bonds through thioetherification, providing a simple and efficient method for synthesizing heterocyclic thiol derivatives. The wide substrate scope and good to excellent yields make this methodology attractive for further development .

科学研究应用

咪唑的区域选择性合成

使用一种易得的中间体,开发了一种新颖的方法,用于分歧和区域选择性合成1,2,4-和1,2,5-三取代咪唑。该方法突显了咪唑衍生物在合成具有高选择性和效率的复杂有机分子方面的实用性,展示了该化合物在有机化学中的重要性 (Delest et al., 2008)。

分子互变异构行为研究

使用光谱方法研究了咪唑磺酰胺衍生物,如4-碘-N,N-二甲基-1H-咪唑-1-磺酰胺,其互变异构行为。这项研究为了解分子的构象或互变异构形式提供了见解,这对于理解它们的药用和生物活性至关重要 (Erturk et al., 2016)。

农药杂质的表征

使用化合物,如4-碘-N,N-二甲基-1H-咪唑-1-磺酰胺,对农药中的副产物或杂质进行了鉴定和表征。这项研究对评估农药对公共健康的功效和安全性至关重要 (Kannoujia et al., 2023)。

磺酰胺衍生物的合成

关于磺酰胺衍生物的合成研究,包括使用咪唑磺酰胺,已经导致开发出具有显著抗微生物和抗氧化活性的化合物。这些发现强调了4-碘-N,N-二甲基-1H-咪唑-1-磺酰胺衍生物在药物化学和药物开发中的潜力 (Badgujar et al., 2018)。

水氧化催化

合成和使用咪唑/DMSO配体复合物,包括4-碘-N,N-二甲基-1H-咪唑-1-磺酰胺衍生物,已经证明具有可调节的水氧化催化剂活性。这项研究突显了该化合物在催化中的应用,显示了在高效和绿色能源解决方案中的潜力 (Wang et al., 2012)。

安全和危害

属性

IUPAC Name |

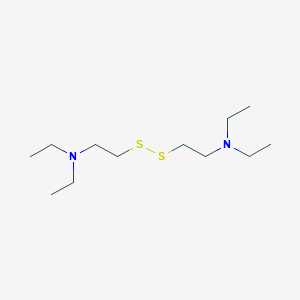

4-iodo-N,N-dimethylimidazole-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8IN3O2S/c1-8(2)12(10,11)9-3-5(6)7-4-9/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJHNZMKMJPPGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1C=C(N=C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8IN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378429 |

Source

|

| Record name | 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | |

CAS RN |

135773-25-0 |

Source

|

| Record name | 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl 4-iodo-1H-imidazole-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide](/img/structure/B143259.png)